molecular formula C15H30O B14517317 3,3-Dimethyltridecan-2-one CAS No. 62399-69-3

3,3-Dimethyltridecan-2-one

Cat. No.: B14517317
CAS No.: 62399-69-3
M. Wt: 226.40 g/mol
InChI Key: ZLHSHDDDSOCUIA-UHFFFAOYSA-N
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Description

3,3-Dimethyltridecan-2-one is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with a ketone functional group at the second carbon and two methyl groups attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyltridecan-2-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 3,3-dimethylbutan-2-one with a long-chain alkyl halide under acidic conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyltridecan-2-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can participate in substitution reactions, particularly under conditions that favor nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyltridecan-2-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving lipid metabolism and enzymatic reactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3,3-Dimethyltridecan-2-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s long carbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

    3,3-Dimethylbutan-2-one: A shorter chain analog with similar reactivity but different physical properties.

    3,3-Dimethylpentan-2-one: Another analog with a slightly longer chain, used in similar applications.

Uniqueness: 3,3-Dimethyltridecan-2-one is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and stability.

Properties

CAS No.

62399-69-3

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

3,3-dimethyltridecan-2-one

InChI

InChI=1S/C15H30O/c1-5-6-7-8-9-10-11-12-13-15(3,4)14(2)16/h5-13H2,1-4H3

InChI Key

ZLHSHDDDSOCUIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)C

Origin of Product

United States

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